tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride
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Overview
Description
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other complex molecules and has significant relevance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable aminocyclobutyl compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride
- tert-Butyl carbamate
- tert-Butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
Uniqueness
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSVLOXMVTZHJ-LEUCUCNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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